2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide, commonly known as BNIPQ, is a chemical compound that has been researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide' involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. This intermediate is then reacted with 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol to form the desired compound.
Starting Materials
1-naphthylacetic acid, thionyl chloride, 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol
Reaction
Step 1: React 1-naphthylacetic acid with thionyl chloride in the presence of a base such as pyridine to form 1-naphthylacetyl chloride., Step 2: React 1-naphthylacetyl chloride with 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole-2-thiol in the presence of a base such as triethylamine to form the desired compound., Step 3: Purify the product by recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of BNIPQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of specific signaling pathways. BNIPQ has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in various physiological processes, including learning and memory. BNIPQ has also been shown to modulate the activity of certain signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway, which plays a critical role in inflammation and immune response.
Biochemical And Physiological Effects
BNIPQ has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BNIPQ has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). BNIPQ has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
BNIPQ has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BNIPQ has been shown to have a high affinity for its target enzymes and to exhibit a dose-dependent inhibition of their activity. BNIPQ has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies. However, the main limitation of BNIPQ for lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for the research on BNIPQ, including the development of more efficient synthesis methods, the identification of its specific molecular targets and signaling pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of BNIPQ and to determine its efficacy and safety in clinical trials. Additionally, the potential applications of BNIPQ in other fields, such as agriculture and environmental science, should also be explored.
Scientific Research Applications
BNIPQ has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BNIPQ has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, BNIPQ has been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, BNIPQ has been studied for its potential as a drug candidate for the treatment of various diseases, including inflammation, pain, and neurodegenerative disorders.
properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c27-22(25-19-7-3-5-17-4-1-2-6-18(17)19)14-30-23-24-10-11-26(23)13-16-8-9-20-21(12-16)29-15-28-20/h1-12H,13-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIPIDINPUQERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.